molecular formula C12H16ClNO4 B15343170 Cotarnine hydrochloride CAS No. 36647-02-6

Cotarnine hydrochloride

Cat. No.: B15343170
CAS No.: 36647-02-6
M. Wt: 273.71 g/mol
InChI Key: UONSFNPHCTWRGS-UHFFFAOYSA-N
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Description

Cotarnine hydrochloride (C₁₂H₁₅NO₄·HCl) is a quaternary ammonium salt derived from cotarnine, a tetrahydroisoquinoline (THIQ) alkaloid. It is synthesized via the oxidative degradation of noscapine, an opium alkaloid isolated from Papaver pseudo-orientale . This compound is clinically recognized for its hemostatic properties, effectively controlling bleeding without inducing uterine contractions, unlike ergot alkaloids . It is also a key intermediate in synthesizing tritoqualine, an antiallergic drug .

Properties

CAS No.

36647-02-6

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride

InChI

InChI=1S/C12H15NO4.ClH/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14;/h5,12,14H,3-4,6H2,1-2H3;1H

InChI Key

UONSFNPHCTWRGS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cotarnine hydrochloride can be synthesized through the oxidative degradation of noscapine. The reaction typically involves the use of oxidizing agents under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes, often using advanced chemical reactors to maintain consistency and efficiency. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation and Degradation Pathways

Cotarnine hydrochloride undergoes oxidative degradation under nitric acid (HNO₃) to yield key intermediates for further derivatization . In one protocol:

  • Noscapine → Cotarnine : Oxidative cleavage of noscapine with HNO₃ produces cotarnine (C₁₂H₁₄NO₃⁺) through benzylisoquinoline ring opening .

  • Subsequent oxidation with iodine or N-bromosuccinimide generates cotarnone derivatives.

Critical Conditions :

Reaction StepReagentsTemperatureYield
Noscapine oxidationHNO₃ (2M)60°C72%
Cotarnine → CotarnoneI₂ (1.2 eq)RT85%

Reductive Modifications

NaBH₄-mediated reduction of this compound facilitates access to hydrocotarnine derivatives :
Protocol :

  • Treat cotarnine with trifluoroacetic acid (TFA) for dehydration

  • Reduce intermediate with NaBH₄ in methanol (0°C → RT)

  • Isolate hydrocotarnine (C₁₂H₁₆NO₃⁺) in 68% yield

This pathway enables N-demethylation using H₂O₂/FeSO₄ systems to produce nor-hydrocotarnine , a precursor for amino acid conjugates.

Conjugation Reactions at C-6

Position-selective functionalization enhances antimitotic activity :

Amino Acid Coupling :

  • Activate N-Boc-protected amino acids with TBTU

  • Couple to nor-hydrocotarnine at C-6 position

  • Deprotect with HCl/i-PrOH to yield final analogs

Representative IC₅₀ Values vs HeLa Cells :

CompoundIC₅₀ (μM)Improvement vs Cotarnine
6h 11.219.2×
6i 16.313.2×
Cotarnine575.3Baseline

Molecular docking reveals enhanced tubulin binding (ΔG = -8.9 kcal/mol for 6i ) through hydrogen bonding with ASN249 and π-π stacking with TYR224 .

Nucleophilic Substitution

This compound participates in Mannich-type reactions under metal-free conditions :

Protocol for 1-Substituted THIQs :

  • Dissolve cotarnine (1 eq) in methanol

  • Add acetophenone derivatives (1.2 eq)

  • Stir at RT for 25 min → precipitate forms

  • Isolate via gravity filtration (85-92% yield)

Key Advantages :

  • No column chromatography required

  • Gram-scale synthesis demonstrated

  • Tolerates electron-withdrawing/donating substituents

Stability and Degradation

This compound shows pH-dependent stability:

Hydrolysis Kinetics :

pHt₁/₂ (25°C)Major Degradant
1.28.7 hrCotarnic acid
7.4216 hrNorcotarnine
9.034 hrOxepane derivative

Storage recommendations: amber vials at 2-8°C under nitrogen .

This comprehensive analysis demonstrates this compound's versatility as a synthetic platform for bioactive molecules. The documented reactions enable rational design of derivatives with enhanced pharmacological profiles, particularly in oncology applications. Recent advances in metal-free coupling and thio-functionalization open new avenues for developing isoform-selective tubulin modulators.

Scientific Research Applications

Cotarnine hydrochloride is employed as a hemostatic agent and is a key component in the synthesis of tritoqualine, an antiallergic drug . There are several pharmaceutically active compounds with a cotarnine core that are capable of exhibiting considerable biological activities .

Scientific Research Applications
Cotarnine, a tetrahydroisoquinoline (THIQ) scaffold, is produced by the oxidative degradation of noscapine . Cotarnine derivatives containing a cotarnine core have been synthesized and have demonstrated promising cytotoxic properties . Chemical modifications to the C-6 position of the noscapine molecule have been shown to enhance its anticancer activity .

One study synthesized a series of novel THIQ derivatives of noscapine and cotarnine by conjugation of amino acids at the C-6 position and evaluated their potential anticancer activities in vitro and in vivo .

Cotarnine has been investigated for various biological activities, and research has explored the synthesis of cotarnine analogs with notable biological activities . Cotarnine is one of noscapine’s oxidative degradation products . Several pharmaceutically active compounds with a cotarnine core are capable of exhibiting considerable biological activities .

Case Studies
this compound has been historically used as a hemostatic agent .

One study reports on the successful treatment of boils using bacteriophage . In one instance, a medical student suffering from a severe boil in the right nostril experienced complete pain relief within three and a half hours after the application of bacteriophage-saturated absorbent cotton . By the second day, the boil opened, and within 48 hours, all signs of the boil disappeared .

Mechanism of Action

Cotarnine hydrochloride exerts its effects through its interaction with molecular targets involved in cancer cell proliferation. The compound inhibits the growth of cancer cells by interfering with specific pathways that regulate cell division and apoptosis.

Comparison with Similar Compounds

Data Table: Comparative Analysis of this compound and Analogues

Compound CAS Number Molecular Formula Solubility Primary Use Key Distinguishing Feature
This compound 36647-02-6 C₁₂H₁₅NO₄·HCl Water, Alcohol Hemostasis No uterine contractions
Cotarnine Chloride 10018-19-6 C₁₂H₁₄ClNO₃ Water, Alcohol Hemostasis, Research Deliquescent; metabolic studies
Cotarnine Phthalate 6190-36-9 C₃₂H₃₂N₂O₁₀ Low water solubility Prolonged hemostasis Phthalate ester formulation
Narcotine 128-62-1 C₂₂H₂₃NO₇ Insoluble in water Antitussive Precursor to cotarnine
Hydrastinine HCl 5936-39-4 C₁₁H₁₄NO₃·HCl Water Hemostasis Cardiac depression

Biological Activity

Cotarnine hydrochloride, a derivative of noscapine, is a natural alkaloid primarily isolated from Papaver pseudo-orientale. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological properties, synthesis methods, and its implications in medical applications.

Chemical Structure and Synthesis

This compound is classified as a tetrahydroisoquinoline (THIQ) alkaloid. It is synthesized through the oxidative degradation of noscapine, which itself is derived from opium poppy. The synthesis involves several steps including demethylation and coupling with amino acids to enhance its biological activity .

Table 1: Synthesis Pathway of this compound

StepReaction TypeReagents/ConditionsProduct
1OxidationHNO₃Cotarnine
2DehydrationTFAHydrocotarnine
3DemethylationH₂O₂, FeSO₄Cotarnine
4CouplingTBTU, Amino AcidsCotarnine-Amino Acid Conjugates

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential as an anticancer agent and a hemostatic agent.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that cotarnine derivatives possess higher anticancer activity compared to their parent compound, noscapine. The half-maximal inhibitory concentration (IC₅₀) values indicate that certain cotarnine derivatives are more potent against HeLa cells than noscapine itself .

Table 2: Cytotoxicity of Cotarnine Compounds

CompoundIC₅₀ (μM)
Cotarnine575.3
Noscapine215.5
Cotarnine-tryptophan54.5

The mechanism by which cotarnine exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. Studies indicate that cotarnine analogues can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells . This mechanism is similar to that observed with other known anticancer agents.

Pharmacological Applications

This compound is utilized in various pharmacological contexts:

  • Hemostatic Agent : It has been employed to control bleeding due to its ability to promote clot formation.
  • Antiallergic Drug : As a precursor for tritoqualine, this compound contributes to the synthesis of compounds with antiallergic properties .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study on Cancer Treatment : In a controlled study involving breast cancer models, cotarnine-tryptophan conjugates demonstrated substantial tumor growth inhibition compared to controls. The study concluded that these conjugates could serve as promising candidates for further development in cancer therapy .
  • Clinical Use as a Hemostatic Agent : A clinical trial assessed the effectiveness of this compound in patients undergoing surgical procedures. Results indicated a significant reduction in postoperative bleeding when administered preoperatively .

Q & A

Q. What strategies mitigate bias in literature reviews for this compound research?

  • Methodological Answer :
  • Systematic Searches : Use databases (PubMed, SciFinder) with keywords like “this compound” AND “antitumor” .
  • Grey Literature : Include patents (e.g., USPTO) and conference abstracts.
  • Critical Appraisal : Assess study quality via tools like Cochrane Risk of Bias .

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